4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a synthetic compound that belongs to the class of adamantane derivatives. . The compound features a piperazine ring substituted with an adamantyl group, a sec-butyl group, and a trifluoroethoxy group, making it a highly functionalized molecule with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction using 1-adamantyl chloride and the piperazine intermediate.
Formation of the Triazine Ring: The triazine ring is formed by reacting cyanuric chloride with the piperazine-adamantyl intermediate under controlled conditions.
Introduction of the Sec-Butyl and Trifluoroethoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and sec-butyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids at the adamantyl and sec-butyl groups.
Reduction: Formation of amines or alcohols from the triazine ring.
Substitution: Formation of substituted piperazine or triazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s adamantyl group provides steric hindrance, while the trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine and triazine rings facilitate binding to target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1-adamantyl)piperazine: Lacks the sec-butyl and trifluoroethoxy groups, resulting in different biological activity and chemical reactivity.
N-(sec-butyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: Lacks the adamantyl and piperazine groups, leading to different structural and functional properties.
Uniqueness
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the trifluoroethoxy group increases its membrane permeability. The piperazine and triazine rings provide multiple sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[4-(1-adamantyl)piperazin-1-yl]-N-butan-2-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F3N6O/c1-3-15(2)27-19-28-20(30-21(29-19)33-14-23(24,25)26)31-4-6-32(7-5-31)22-11-16-8-17(12-22)10-18(9-16)13-22/h15-18H,3-14H2,1-2H3,(H,27,28,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBRBCKVKHUPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)OCC(F)(F)F)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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